molecular formula C17H10BrNO3 B1398818 2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione CAS No. 912462-64-7

2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione

Cat. No. B1398818
CAS RN: 912462-64-7
M. Wt: 356.2 g/mol
InChI Key: GIVHLQYCINZALL-UHFFFAOYSA-N
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Description

Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are found in natural products and synthetic compounds with a wide range of biological and pharmacological applications .


Synthesis Analysis

Benzofuran-containing polymers like poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) have been synthesized and characterized . A synthesis of 2-carboxybenzofurans from 2-gem-dibromovinylphenols is based on Cu-catalyzed intramolecular C-O coupling followed by Mo(CO)6-mediated intermolecular carbonylation .


Molecular Structure Analysis

Benzofuran and its derivatives are suitable structures, existing widely in natural products and synthetic compounds with a wide range of biological and pharmacological applications . They are the basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

Benzofuran rings have been constructed by unique methods like free radical cyclization cascade and proton quantum tunneling . These methods have fewer side reactions and high yield, which is conducive to the construction of complex benzofuran ring systems .


Physical And Chemical Properties Analysis

Benzofuran-containing polymer poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate) with different contents of organoclay were prepared and characterized. The thermal decomposition temperature of these nanocomposites is higher than that of pure poly(BOEMA) .

Mechanism of Action

Mode of Action

The mode of action involves the compound binding to its target(s). Given its benzofuran and isoindole moieties, we can speculate on potential interactions:

Action Environment

Environmental factors play a crucial role:

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properties

IUPAC Name

2-[(5-bromo-1-benzofuran-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrNO3/c18-11-5-6-15-10(7-11)8-12(22-15)9-19-16(20)13-3-1-2-4-14(13)17(19)21/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVHLQYCINZALL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC4=C(O3)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione
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2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione
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2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione
Reactant of Route 6
2-(5-Bromobenzofuran-2-ylmethyl)-isoindole-1,3-dione

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